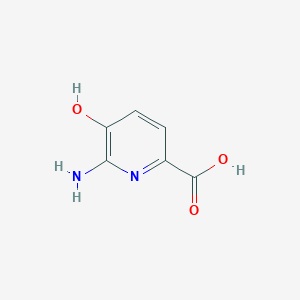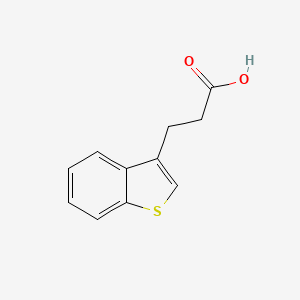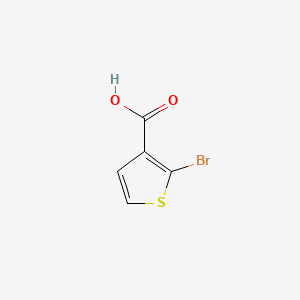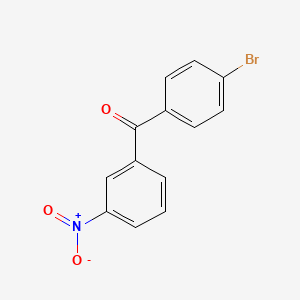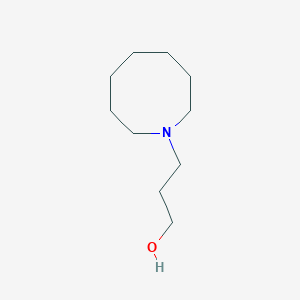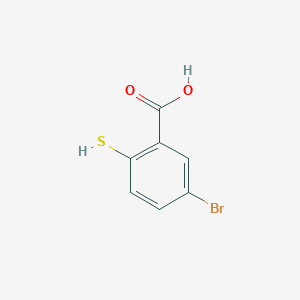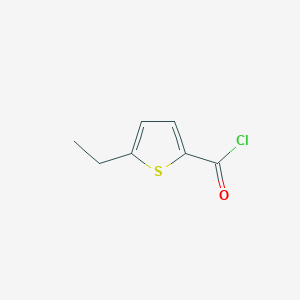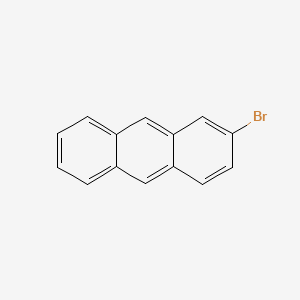
2-Bromoanthracene
Vue d'ensemble
Description
2-Bromoanthracene (CAS number 7321-27-9) is a mono-brominated anthracene derivative . It is a useful building block for the construction of polycyclic aromatic hydrocarbon (PAH) anthracenes that are used in OFETs and OLEDs devices .
Synthesis Analysis
2-Bromoanthracene is commonly used in various industrial applications such as in the production of dyes, pigments, and pharmaceuticals. It is also used as a starting material in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular formula of 2-Bromoanthracene is C14H9Br . It has an average mass of 257.125 Da and a monoisotopic mass of 255.988754 Da .
Chemical Reactions Analysis
The photodimerization of 2-Bromoanthracene has been studied using Nuclear Magnetic Resonance (NMR) spectroscopy . The estimated k values, derived from the presented kinetic model, showed that the dimerization of 2-Bromoanthracene was faster when compared to its isomer 9-bromoanthracene .
Physical And Chemical Properties Analysis
2-Bromoanthracene has a density of 1.5±0.1 g/cm3, a boiling point of 389.7±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.4±3.0 kJ/mol and a flash point of 190.3±13.7 °C .
Applications De Recherche Scientifique
Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) Devices
- Application : 2-Bromoanthracene is a useful building block for the construction of polycyclic aromatic hydrocarbon (PAH) anthracenes that are used in OFETs and OLEDs devices .
- Method : Top contact organic thin-film transistors (OTFTs) based on 2-(anthracen-2-yl)tetracene (TetAnt), a p-type tetracene derivative, showed a hole mobility of up to 0.79 cm² V⁻¹ s⁻¹ . Another compound, 2-(Anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT), also achieved a high hole mobility of 0.1 cm² V⁻¹ s⁻¹ .
- Results : An OLED device based on a mixture of blue emitting 2-fluorenyl-2-anthracene and greenish-yellow emitting 2-anthryl-2-anthracence showed unusual solid-state white-light emission with the CIE coordinates (0.33, 0.34) at 10 V .
Synthesis of 2,9,10-Trisubstituted Anthracene Derivatives
- Application : Highly brominated anthracenes like 2-Bromoanthracene are used as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives .
- Method : When 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained in 95% yield in the absence of other stereoisomers or rearomatization products . Pyridine-induced elimination of hexabromide afforded 2,9,10-tribromoanthracene in 75% yield .
- Results : The tribromide was transformed to trimethoxy compound and trinitrile by copper-assisted nucleophilic substitution reactions .
Dye-Sensitized Solar Cells
- Application : 2-Bromoanthracene is used as a dye sensitizer in dye-sensitized solar cells .
- Method : The structure of the molecule is based on a Donor-π bridge-Acceptor. Different types of donors are investigated. This work is based on Hartree-Fock (HF) and Density functional theory (DFT), which analyze the molecular and electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer of Bromoanthracene .
- Results : Ultraviolet-visible (UV-Vis) spectrum were analyzed using Time Dependent-Density Functional Theory (TD-DFT). The theoretical results have demonstrated that TDDFT calculations using the polarizable continuum model (PCM) were logically capable of predicting the excitation energies, the absorption, and the emission spectra of the molecules .
Photodimerization of Anthracenes
- Application : 2-Bromoanthracene is used in the investigation of the photodimerization of anthracenes .
- Method : Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the investigation of the photodimerization of two exemplary anthracenes: anthracene (A) and 9-bromoanthracene (B), in the solutions with only A or B, and in the mixture of A and B .
- Results : Estimated k values, derived from the presented kinetic model, showed that the dimerization of A .
Organic Dichroic Dyes
- Application : Symmetric Bromoanthracene is applied in the manufacture of organic dichroic dyes .
- Method : The structure of the molecule is based on a Donor-π bridge-Acceptor. Different types of donors are investigated. This work is based on Hartree-Fock (HF) and Density functional theory (DFT), which analyze the molecular and electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer of Bromoanthracene .
- Results : Ultraviolet-visible (UV-Vis) spectrum were analyzed using Time Dependent-Density Functional Theory (TD-DFT). The theoretical results have demonstrated that TDDFT calculations using the polarizable continuum model (PCM) were logically capable of predicting the excitation energies, the absorption, and the emission spectra of the molecules .
Photoreactivity of Anthracene Mixture
- Application : 2-Bromoanthracene is used in the investigation of the photoreactivity of an anthracene mixture .
- Method : Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the investigation of the photodimerization of two exemplary anthracenes: anthracene (A) and 9-bromoanthracene (B), in the solutions with only A or B, and in the mixture of A and B .
- Results : Estimated k values, derived from the presented kinetic model, showed that the dimerization of A was 10 times faster in comparison with B when compounds were investigated in separate samples, and 2 times faster when compounds were prepared in the mixture .
Safety And Hazards
Orientations Futures
2-Bromoanthracene is being utilized more often in chemistry and materials sciences due to its unique rigid molecular structure and photoreactivity . Its photodimerization can be harnessed for the fabrication of novel photoresponsive materials . Future research could focus on better understanding the photodimerization processes to facilitate the rational photofabrication of mix-anthracene-based materials .
Propriétés
IUPAC Name |
2-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBCVWIECUMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492758 | |
| Record name | 2-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoanthracene | |
CAS RN |
7321-27-9 | |
| Record name | 2-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromanthracen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

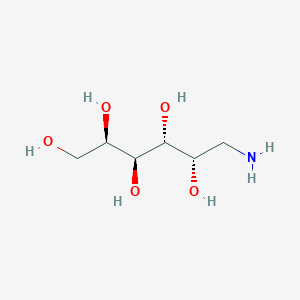
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
